molecular formula C11H12Cl3NO2 B15076697 N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide CAS No. 55158-90-2

N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide

Cat. No.: B15076697
CAS No.: 55158-90-2
M. Wt: 296.6 g/mol
InChI Key: DORJKYGYXJDYKI-UHFFFAOYSA-N
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Description

N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide is a chemical compound with a complex structure that includes trichloro, hydroxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular pathways, resulting in the observed biological or chemical effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-carbamic acid methyl ester
  • (2,2,2-Trichloro-1-(3-p-tolyl-thiourea)-ethyl)-carbamic acid methyl ester
  • (2,2,2-Trichloro-1-(3-phenyl-thiourea)-ethyl)-carbamic acid ethyl ester

Uniqueness

N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

55158-90-2

Molecular Formula

C11H12Cl3NO2

Molecular Weight

296.6 g/mol

IUPAC Name

N-(2,2,3-trichloro-1-hydroxy-3-phenylpropyl)acetamide

InChI

InChI=1S/C11H12Cl3NO2/c1-7(16)15-10(17)11(13,14)9(12)8-5-3-2-4-6-8/h2-6,9-10,17H,1H3,(H,15,16)

InChI Key

DORJKYGYXJDYKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(C(C1=CC=CC=C1)Cl)(Cl)Cl)O

Origin of Product

United States

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